molecular formula C13H21NO4 B8641726 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6R)-

2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6R)-

Cat. No.: B8641726
M. Wt: 255.31 g/mol
InChI Key: BICQNBQLGTZYCQ-IVZWLZJFSA-N
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Description

2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6R)- is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of chemistry due to its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6R)- typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes or alcohols.

Scientific Research Applications

2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6R)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for peptide synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6R)- involves its interaction with molecular targets such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with specific sites. Upon deprotection, the active form of the compound can exert its effects by binding to the target and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another Boc-protected compound with a similar protecting group but different core structure.

    tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate: Similar Boc protection but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6R)- is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(1R,4S,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1

InChI Key

BICQNBQLGTZYCQ-IVZWLZJFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1[C@@H](C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)O

Origin of Product

United States

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